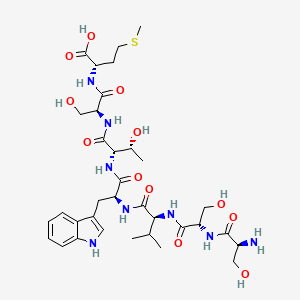

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine ist eine Peptidverbindung, die aus sieben Aminosäuren besteht: Serin, Valin, Tryptophan, Threonin und Methionin. Peptide wie dieses sind in verschiedenen biologischen Prozessen essentiell und haben bedeutende Anwendungen in der wissenschaftlichen Forschung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Aktivierung: Aminosäuren werden mit Reagenzien wie HBTU oder DIC aktiviert.

Kupplung: Die aktivierten Aminosäuren werden an die harzgebundene Peptidkette gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um weitere Kupplung zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden erfolgt häufig unter Verwendung von automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren. Diese Maschinen können die großtechnische Synthese mit hoher Präzision und Effizienz durchführen. Darüber hinaus werden Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Seitenketten von Aminosäuren wie Methionin und Tryptophan modifizieren.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Perameisensäure.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene chemische Reagenzien, abhängig von der gewünschten Modifikation.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Oxidation von Methionin zu Methioninsulfoxid, während die Reduktion von Disulfidbrücken freie Thiolgruppen ergibt.

Wissenschaftliche Forschungsanwendungen

This compound hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Wird für seine Rolle bei Protein-Protein-Interaktionen und zellulären Signalwegen untersucht.

Medizin: Wird für potenzielle therapeutische Anwendungen untersucht, darunter Arzneimittelträgersysteme und peptidbasierte Impfstoffe.

Industrie: Wird bei der Entwicklung von peptidbasierten Materialien und biotechnologischen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Rezeptoren oder Enzymen. Das Peptid kann biologische Pfade modulieren, indem es an diese Zielstrukturen bindet, was zu verschiedenen physiologischen Effekten führt. Die genauen Pfade und Zielstrukturen hängen vom jeweiligen Anwendungskontext ab.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like methionine and tryptophan.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Wirkmechanismus

The mechanism of action of L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-threonine

- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline

- Semaglutid

Einzigartigkeit

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Im Vergleich zu ähnlichen Peptiden kann es unterschiedliche Bindungsaffinitäten, Stabilitäten und biologische Aktivitäten aufweisen, was es für bestimmte Forschungs- und Industrieapplikationen wertvoll macht.

Eigenschaften

CAS-Nummer |

194156-61-1 |

|---|---|

Molekularformel |

C34H52N8O12S |

Molekulargewicht |

796.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C34H52N8O12S/c1-16(2)26(41-31(50)25(15-45)39-28(47)20(35)13-43)32(51)38-23(11-18-12-36-21-8-6-5-7-19(18)21)29(48)42-27(17(3)46)33(52)40-24(14-44)30(49)37-22(34(53)54)9-10-55-4/h5-8,12,16-17,20,22-27,36,43-46H,9-11,13-15,35H2,1-4H3,(H,37,49)(H,38,51)(H,39,47)(H,40,52)(H,41,50)(H,42,48)(H,53,54)/t17-,20+,22+,23+,24+,25+,26+,27+/m1/s1 |

InChI-Schlüssel |

TXWIEJQUVVPNQQ-UVKDBALRSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)

![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)

![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)

![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)